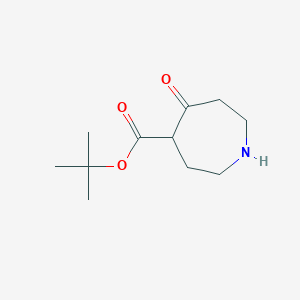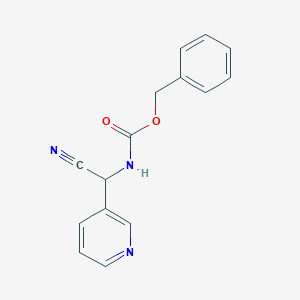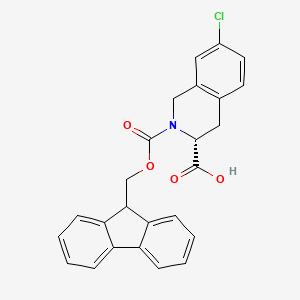
Fmoc-7-Chloro-D-Tic-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-7-Chloro-D-Tic-OH: is a derivative of the amino acid tetrahydroisoquinoline-3-carboxylic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine atom at the 7th position. This compound is primarily used in solid-phase peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-7-Chloro-D-Tic-OH typically involves several steps:
Fmoc Protection: The initial step involves protecting the amino group of 7-chloro-D-tetrahydroisoquinoline-3-carboxylic acid with the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF).
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions are conducted in industrial reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control measures, including HPLC and NMR spectroscopy, to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Fmoc-7-Chloro-D-Tic-OH: undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can participate in nucleophilic substitution reactions, allowing for further functionalization.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the free amino group for subsequent peptide coupling reactions.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Fmoc Deprotection: Yields 7-chloro-D-tetrahydroisoquinoline-3-carboxylic acid.
Substitution Reactions: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fmoc-7-Chloro-D-Tic-OH: has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics due to its stability and ease of incorporation into peptide chains.
Drug Development: The compound is used in the development of novel pharmaceuticals, particularly those targeting neurological disorders, due to its structural similarity to neurotransmitters.
Biological Studies: It serves as a building block in the synthesis of biologically active peptides, aiding in the study of protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of Fmoc-7-Chloro-D-Tic-OH in peptide synthesis involves:
Fmoc Protection: The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions.
Deprotection: Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide.
Comparison with Similar Compounds
Fmoc-7-Chloro-D-Tic-OH: can be compared with other Fmoc-protected amino acids:
Fmoc-D-Tic-OH: Lacks the chlorine atom, making it less reactive in substitution reactions.
Fmoc-L-Tic-OH: The L-isomer of the compound, which may have different biological activity and reactivity.
Fmoc-7-Bromo-D-Tic-OH: Similar to the chloro derivative but with a bromine atom, which can affect the reactivity and steric properties.
Conclusion
This compound: is a versatile compound with significant applications in peptide synthesis and drug development. Its unique structure allows for various chemical modifications, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C25H20ClNO4 |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
(3R)-7-chloro-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H20ClNO4/c26-17-10-9-15-12-23(24(28)29)27(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23H,12-14H2,(H,28,29)/t23-/m1/s1 |
InChI Key |
CGSHLSMQBIOWRE-HSZRJFAPSA-N |
Isomeric SMILES |
C1[C@@H](N(CC2=C1C=CC(=C2)Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1C(N(CC2=C1C=CC(=C2)Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



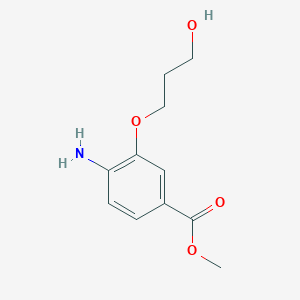
![(2-Aminoethyl)(methyl)[(5-methylthiophen-2-yl)methyl]amine dihydrochloride](/img/structure/B13513583.png)
![3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoicacidhydrochloride](/img/structure/B13513585.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid](/img/structure/B13513592.png)
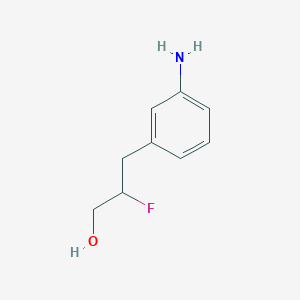
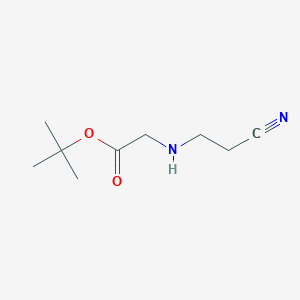
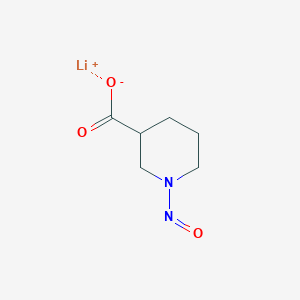
![Dispiro[3.1.36.14]decane-8-sulfonyl chloride](/img/structure/B13513611.png)
![(3S)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B13513624.png)
![(1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13513634.png)
